4-(Trifluoromethylsulfonyl)aniline

Catalog No.
S774604
CAS No.
473-27-8
M.F
C7H6F3NO2S
M. Wt
225.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethylsulfonyl)aniline

CAS Number

473-27-8

Product Name

4-(Trifluoromethylsulfonyl)aniline

IUPAC Name

4-(trifluoromethylsulfonyl)aniline

Molecular Formula

C7H6F3NO2S

Molecular Weight

225.19 g/mol

InChI

InChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4H,11H2

InChI Key

GNVFCXUZQGCXPB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C(F)(F)F

Synthesis of Organic Compounds

4-(Trifluoromethylsulfonyl)aniline is a valuable intermediate used in the synthesis of various organic compounds due to the presence of the versatile trifluoromethylsulfonyl group (SO2CF3) and the reactive amine group (NH2) []. The trifluoromethylsulfonyl group acts as a strong electron-withdrawing group, influencing the reactivity of the amine and making it susceptible to further functionalization. This property allows for the incorporation of 4-(trifluoromethylsulfonyl)aniline into diverse organic molecules with desired functionalities [, ].

One example of its application is the synthesis of 1-azido-4(trifluoromethanesulfonyl)benzene, a valuable precursor in click chemistry reactions. Click chemistry is a powerful tool for the rapid and selective formation of bonds between molecules, and 1-azido-4(trifluoromethanesulfonyl)benzene serves as a key building block in this process [].

Medicinal Chemistry

The unique properties of 4-(trifluoromethylsulfonyl)aniline have also attracted interest in medicinal chemistry. The trifluoromethylsulfonyl group can enhance the bioavailability and metabolic stability of drug candidates, while the amine group can be further modified to introduce specific functionalities for interacting with biological targets [].

Material Science

Recent research suggests that 4-(trifluoromethylsulfonyl)aniline may hold promise in the field of material science. Studies have shown that incorporating this molecule into polymers can lead to materials with unique properties, such as improved thermal stability, electrical conductivity, and self-assembly capabilities []. These findings open up new avenues for the development of advanced materials for various applications, but further research is needed to fully understand and optimize these properties.

4-(Trifluoromethylsulfonyl)aniline is an organic compound characterized by the presence of a trifluoromethylsulfonyl group attached to an aniline structure. Its chemical formula is C₇H₆F₃NO₂S, and it has a molecular weight of approximately 227.19 g/mol. The compound features a trifluoromethyl group, which enhances its electrophilic properties, making it useful in various

Due to its electrophilic nature. It can undergo:

  • Nucleophilic Substitution Reactions: The trifluoromethylsulfonyl group can be replaced by nucleophiles, making it a valuable intermediate in organic synthesis.
  • Coupling Reactions: It can react with various coupling agents to form more complex organic structures, particularly in the synthesis of pharmaceuticals and agrochemicals.
  • Acid-Base Reactions: The amino group of the aniline can act as a base, allowing for protonation under acidic conditions.

These reactions are often facilitated in polar solvents such as dimethylformamide or dichloromethane

Several methods exist for synthesizing 4-(trifluoromethylsulfonyl)aniline:

  • Direct Sulfonylation: Aniline can be treated with trifluoromethanesulfonic anhydride under controlled conditions to introduce the trifluoromethylsulfonyl group.
  • Nucleophilic Substitution: Starting from suitable precursors like aryl halides, nucleophilic substitution with a trifluoromethylsulfonylating agent can yield the desired product.
  • Multi-step Synthesis: Involves forming intermediate compounds that are subsequently converted into 4-(trifluoromethylsulfonyl)aniline through a series of reactions including coupling and functional group transformations .

4-(Trifluoromethylsulfonyl)aniline finds applications in various fields:

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